molecular formula C14H14O3 B1623381 Lexofenac CAS No. 41387-02-4

Lexofenac

Cat. No.: B1623381
CAS No.: 41387-02-4
M. Wt: 230.26 g/mol
InChI Key: SRJYOCXLFRUMBY-UHFFFAOYSA-N
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Description

Lexofenac is a non-steroidal anti-inflammatory drug (NSAID) classified under the World Health Organization's Anatomical Therapeutic Chemical (ATC) system. It is recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as an active pharmaceutical ingredient (API) with anti-inflammatory, analgesic, and antipyretic properties . This compound is primarily used in clinical settings for managing musculoskeletal pain and inflammatory conditions, such as osteoarthritis and rheumatoid arthritis.

Properties

CAS No.

41387-02-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-[4-(3-oxocyclohexen-1-yl)phenyl]acetic acid

InChI

InChI=1S/C14H14O3/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h4-7,9H,1-3,8H2,(H,16,17)

InChI Key

SRJYOCXLFRUMBY-UHFFFAOYSA-N

SMILES

C1CC(=CC(=O)C1)C2=CC=C(C=C2)CC(=O)O

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=C(C=C2)CC(=O)O

Other CAS No.

41387-02-4

Origin of Product

United States

Preparation Methods

The synthesis of LEXOFENAC involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and various purification steps .

Chemical Reactions Analysis

LEXOFENAC undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like hydroxide ions.

    Hydrolysis: This involves the breaking of chemical bonds by the addition of water. .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of LEXOFENAC is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways. This inhibition could lead to reduced production of pro-inflammatory mediators, thereby exerting its effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Lexofenac belongs to a broader class of NSAIDs that inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Below, we compare this compound with three structurally or functionally related NSAIDs: Mabuprofen , Metamfazone , and Fenbufen .

Chemical and Pharmacological Profiles

Parameter This compound Mabuprofen Metamfazone Fenbufen
Chemical Class Arylpropionic acid Propionic acid derivative Pyrazolone derivative Propionic acid derivative
Primary Use Osteoarthritis, RA Mild-moderate pain Musculoskeletal pain Chronic inflammation
Regulatory Status FDA/EMA-approved FDA-approved EMA-approved FDA/EMA-approved
COX Selectivity Non-selective Non-selective Non-selective Non-selective
Prodrug Status Likely (inferred) No No Yes (active metabolite)

Key Research Findings

(b) Pharmacokinetics
Parameter This compound Mabuprofen Metamfazone Fenbufen
Bioavailability ~90% ~80% ~85% ~70%
Half-life (hrs) 8–10 2–3 4–6 10–12
Metabolism Hepatic Hepatic Hepatic Hepatic

Biological Activity

Lexofenac is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. This compound has gained attention in the medical field due to its effectiveness in treating various inflammatory conditions. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

This compound functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By blocking these enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours. The drug is extensively metabolized in the liver, primarily through cytochrome P450 enzymes, resulting in several metabolites, some of which possess biological activity.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits potent anti-inflammatory effects in various models:

  • In vitro Studies : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured human cells .
  • In vivo Studies : Animal models of arthritis have illustrated significant reductions in joint swelling and pain following treatment with this compound compared to control groups .

Analgesic Effects

This compound's analgesic properties are well-documented. It effectively reduces pain associated with conditions such as osteoarthritis and rheumatoid arthritis. Clinical studies have reported that patients experience significant pain relief within hours of administration .

Case Studies

Several case studies highlight the clinical application and effectiveness of this compound:

  • Case Study on Osteoarthritis : A study involving patients with knee osteoarthritis showed that those treated with this compound experienced a 50% reduction in pain scores after four weeks compared to baseline measurements .
  • Postoperative Pain Management : In a randomized controlled trial, patients receiving this compound post-surgery reported lower pain levels and required fewer opioid analgesics than those receiving placebo .

Side Effects and Considerations

While this compound is effective, it is associated with potential side effects, including gastrointestinal disturbances, renal impairment, and cardiovascular risks. Long-term use requires careful monitoring, especially in patients with pre-existing conditions.

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